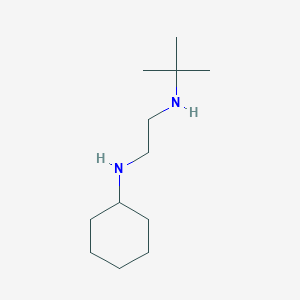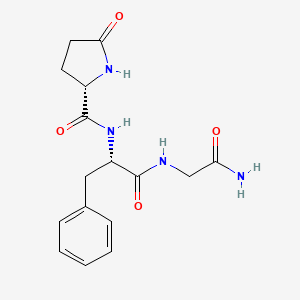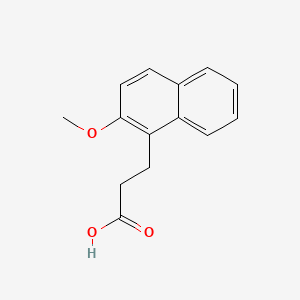
3-(2-methoxynaphthalen-1-yl)propanoic Acid
Descripción general
Descripción
3-(2-methoxynaphthalen-1-yl)propanoic acid (MNPA) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of naproxen, which is widely used for the treatment of pain and inflammation. MNPA is a promising candidate for the development of new NSAIDs due to its potent anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Quantum Mechanical and Spectroscopic Studies
The compound has been the subject of experimental and theoretical studies focusing on its optimized geometrical structure, electronic, and vibrational characteristics. Quantum chemical calculations, including vibrational assignments, infrared intensities, and Raman intensities, have been explored. This research offers insights into the compound's Frontier molecular orbital analysis, reactivity parameters, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Non-Linear Optical (NLO) behavior (Sakthivel et al., 2018).
Solubility Studies
Studies have been conducted to measure the solubility of this compound in various solvents at different temperatures. These findings are crucial for understanding its physical and chemical properties in different environments, impacting its potential applications in various fields (Yan et al., 2009).
Synthesis Methods
Research has been dedicated to developing clean, efficient, and environmentally friendly methods for synthesizing this compound. Such advancements in synthetic methods are vital for its large-scale production and potential applications in various domains (Gharib et al., 2009).
Photochemical Studies
The photochemistry of this compound has been studied in various solvents, exploring the intraoxidation-reduction reactions, quantum yield, and photodecomposition rates. Understanding its photochemical behavior is essential for its potential applications in photodynamic therapy and other light-sensitive processes (Ibrahim et al., 2016).
Analytical Applications
This compound has been used as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols, showing selective and rapid reaction capabilities. This application is significant for pharmaceutical and biochemical analysis (Gatti et al., 1990).
Nanoparticle Modification
Research has explored the modification of Fe3O4 nanoparticles with this compound for drug loading applications. This study is significant for the development of novel drug delivery systems, particularly for anti-inflammatory drugs (Hosseini et al., 2014).
Propiedades
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVKOEHVYGYIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429345 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
CAS RN |
34225-11-1 | |
| Record name | 3-(2-methoxynaphthalen-1-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)
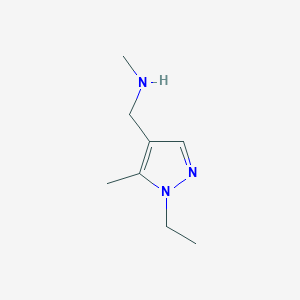
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1609585.png)
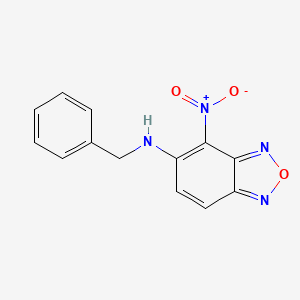
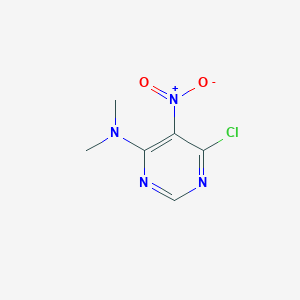
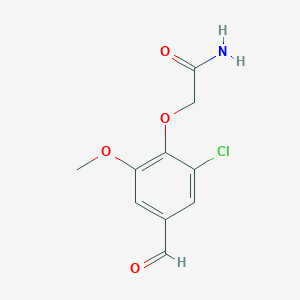
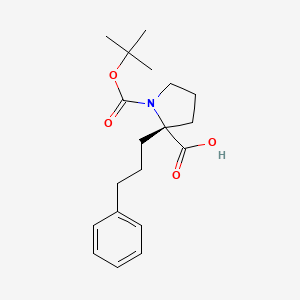
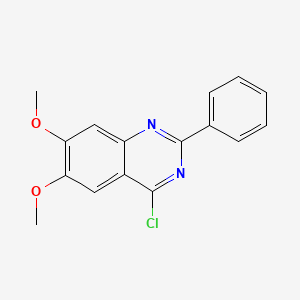
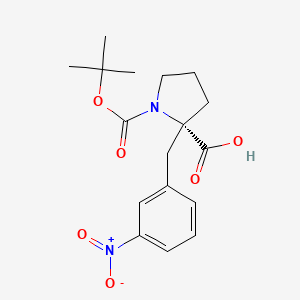
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)
